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Compound of Interest

Compound Name: 5-Ethylpyridazin-3-amine

Cat. No.: B15072842

Abstract: The pyridazine ring, a six-membered diazine heterocycle, is recognized as a
"privileged structure” in medicinal chemistry.[1][2] Its unique physicochemical properties,
including its ability to act as a hydrogen bond acceptor and modulate lipophilicity, make it a
versatile scaffold for designing novel therapeutic agents.[3][4] This technical guide provides a
comprehensive review of the contemporary applications of pyridazine derivatives across
various therapeutic areas. It details their structure-activity relationships (SAR), mechanisms of
action, and relevant experimental data. The guide is intended for researchers, scientists, and
professionals in drug discovery and development, offering in-depth insights into the synthesis,
biological evaluation, and therapeutic potential of this important heterocyclic motif.

Anticancer Activity

Pyridazine-containing molecules have been extensively investigated for their potent anticancer
properties, targeting a wide array of biological processes involved in tumor growth and
progression.[1] Many derivatives function as inhibitors of key enzymes, such as protein
kinases, which are crucial for cancer cell signaling.[5]

Mechanism of Action: Kinase Inhibition

A primary strategy in modern oncology is the inhibition of protein kinases, which are frequently
dysregulated in cancer. Pyridazine scaffolds have been successfully incorporated into potent
kinase inhibitors targeting pathways like Vascular Endothelial Growth Factor Receptor
(VEGFR), c-Met, and Tropomyosin Receptor Kinase (TRK).[1][3] These inhibitors typically
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occupy the ATP-binding pocket of the kinase, preventing downstream signaling required for cell
proliferation and angiogenesis.

A simplified representation of a kinase inhibition pathway is shown below.
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Caption: General signaling pathway of a Receptor Tyrosine Kinase (RTK) and its inhibition by a
pyridazine compound.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro activity of representative pyridazine derivatives
against various cancer-related targets.
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. o Reference
Compound ID Target Cell Line Activity (ICso)
Class
Kinase
Pz-1 VEGFR-2 HUVEC 0.05 uM .
Inhibitors[5]
Kinase
pz-2 c-Met HT-29 0.12 pM o
Inhibitors[3]
Metabolism
Pz-3 GLS1 Ab49 25nM o
Inhibitors[1]
Epigenetic
Pz-4 BRD4 MCF-7 80 nM
Modulators[1]
Nucleotide
PZ-5 dCTPase HelLa 1.5uM

Metabolism[2]

Experimental Protocol: General Synthesis of 6-
phenylpyridazin-3(2H)-one Derivatives

A common synthetic route to pyridazinone scaffolds involves the cyclocondensation of a 3-
ketoacid with a hydrazine derivative.

o Step 1: Synthesis of B-aroylpropionic acid. A mixture of succinic anhydride (1.0 eq) and an
appropriate aromatic compound (e.g., benzene) (1.5 eq) is stirred in a suitable solvent (e.g.,
nitrobenzene) at 0°C. Anhydrous aluminum chloride (2.2 eq) is added portion-wise, and the
mixture is stirred for 24 hours at room temperature. The reaction mixture is then poured into
a mixture of ice and concentrated HCI. The resulting solid is filtered, washed with water, and
recrystallized from ethanol to yield the (3-aroylpropionic acid.

o Step 2: Cyclocondensation. The B-aroylpropionic acid (1.0 eq) is refluxed with hydrazine
hydrate (1.2 eq) in ethanol for 6-8 hours.

o Step 3: Work-up and Purification. The reaction mixture is cooled, and the precipitated solid is
filtered, washed with cold ethanol, and dried. The crude product is purified by
recrystallization from a suitable solvent (e.g., acetic acid or ethanol) to afford the desired 6-
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arylpyridazin-3(2H)-one derivative. Further functionalization can be achieved at the N2 or
C4/C5 positions.[6]

Antimicrobial Activity

Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activities,
including antibacterial and antifungal effects.[7] Their mechanism of action often involves the
inhibition of essential microbial enzymes or disruption of cellular processes.

Structure-Activity Relationship (SAR)

The antimicrobial potency of pyridazine compounds is highly dependent on the nature and
position of substituents on the core ring. A generalized SAR workflow helps in guiding the
rational design of more effective agents.
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Caption: Logical workflow for the Structure-Activity Relationship (SAR) analysis of pyridazine
compounds.
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Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) for exemplary pyridazine
compounds against various microbial strains.

Compound Bacterial Fungal Reference
. MIC (pg/mL) ) MIC (pg/mL)
ID Strain Strain Class
Staphylococc Candida Antibacterial[
PZA-1 16 _ >64
us aureus albicans 8]
Escherichia Aspergillus Broad
PZA-2 , 3.7 _ 32
coli niger Spectrum[9]
Pseudomona Trichophyton Broad
PZA-3 _ 8.0 16
s aeruginosa rubrum Spectrum(7]
Bacillus Candida Broad
PZA-4 ) 7.8 ) 15.6
subtilis laurentii Spectrum[10]

Experimental Protocol: Broth Microdilution Assay for
MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth
microdilution method.

o Preparation: A twofold serial dilution of each test compound is prepared in a 96-well
microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640
for fungi).

 Inoculation: Each well is inoculated with a standardized microbial suspension to a final
concentration of approximately 5 x 10> CFU/mL for bacteria or 0.5-2.5 x 103 CFU/mL for
fungi.

o Controls: Positive (microbe, no compound) and negative (broth, no microbe) growth controls
are included on each plate. A standard reference antibiotic (e.g., chloramphenicol,
fluconazole) is also tested.
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 Incubation: Plates are incubated at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

e Reading: The MIC is defined as the lowest concentration of the compound that completely
inhibits visible growth of the microorganism.

Anti-inflammatory and Neuroprotective Activity

Pyridazine and pyridazinone derivatives exhibit significant anti-inflammatory and
neuroprotective properties.[11][12] Their anti-inflammatory effects are often attributed to the
inhibition of cyclooxygenase (COX) enzymes, while neuroprotective potential is being explored
through mechanisms like the inhibition of the NLRP3 inflammasome.[13][14][15]

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon
activation, triggers the release of pro-inflammatory cytokines like IL-13 and IL-18.
Dysregulation of this pathway is implicated in various neurodegenerative diseases.[13] Certain
pyridazine compounds have been developed as potent NLRP3 inhibitors.[14]
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Caption: Inhibition of the NLRP3 inflammasome activation pathway by a pyridazine compound.
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Quantitative Data: Anti-inflammatory & Neuroprotective

\ctivi

Compound Activity Therapeutic Reference
Target Assay
ID (ICs0) Area Class
In vitro )
Anti- COX-2
PZI-1 COX-2 enzyme 0.15 pM ) -
inflammatory Inhibitors[11]
assay
In vitro )
Anti- 5-LOX
PZI-2 5-LOX enzyme 1.2 yM ) o
inflammatory Inhibitors[16]
assay
_ ~ NLRP3
LPS-induced Neuroprotecti o
PZN-1 NLRP3 30 nM Inhibitors[13]
IL-1pB release on
[14]
Ellman's Neuroprotecti  AChE
PZN-2 AChE 0.5uM o
method on Inhibitors[12]

Conclusion and Future Outlook

The pyridazine scaffold is a cornerstone of modern medicinal chemistry, demonstrating
remarkable versatility and potent biological activity across a spectrum of diseases, including
cancer, microbial infections, and inflammatory disorders.[10] The ease of synthetic modification
allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an
invaluable tool for drug design.[3] Future research will likely focus on developing highly
selective pyridazine derivatives, exploring novel biological targets, and advancing promising
candidates through clinical trials. The continued investigation into fused heterocyclic systems,
such as imidazo[1,2-b]pyridazines and pyrido[3,4-c]pyridazines, promises to unveil next-
generation therapeutics with enhanced efficacy and safety profiles.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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